molecular formula C20H22F3N3O4S B2471268 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 690644-26-9

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2471268
CAS RN: 690644-26-9
M. Wt: 457.47
InChI Key: OXTHGCIXPZPICR-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group, which is often used to improve the metabolic stability and lipophilicity of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring, a methoxyphenyl group, and a trifluoromethylbenzenesulfonamide group. The exact 3D conformation would depend on the specific stereochemistry and the intramolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the sulfonamide group. Piperazines can act as bidentate ligands, and sulfonamides are known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine ring could contribute to its basicity, while the trifluoromethyl group could affect its lipophilicity .

Scientific Research Applications

Receptor Antagonist Applications

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide, as part of the chemical class of benzenesulfonamides, has shown potential in neuropsychopharmacology due to its activity as a potent and selective antagonist. For instance, SB-399885, a compound with a similar structure, has been identified as a selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound significantly reversed scopolamine-induced deficits in a rat novel object recognition paradigm and reversed age-dependent deficits in water maze spatial learning in aged rats, indicating potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Structural Analysis and Design

Research into the structural analysis and design of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has been conducted to understand their reactive sites for electrophilic and nucleophilic nature. These studies, involving crystal structure studies, Hirshfeld surface analysis, and DFT calculations, provide insights into the intermolecular hydrogen bonds and the nature of intermolecular contacts, which are crucial for the development of new compounds with enhanced biological activities (Kumara et al., 2017).

Enzyme Inhibitory Properties

The enzyme inhibitory properties of compounds within this chemical class have been extensively studied. Compounds have been developed to inhibit enzymes like carbonic anhydrases, which are involved in various physiological and pathological processes. For instance, benzenesulfonamide derivatives acting as carbonic anhydrase inhibitors have been synthesized and assessed for their pharmacological properties, demonstrating effectiveness in seizure protection and potential for treating diseases like epilepsy (Mishra et al., 2017). Additionally, novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have shown potent inhibition against carbonic anhydrase IX, a tumor-associated isoform, suggesting their potential as anticancer agents (Lolak et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling and storing it .

Future Directions

The future research directions for this compound could include further investigation of its biological activity, potential applications in drug discovery, and optimization of its physical and chemical properties .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O4S/c1-30-18-8-3-2-7-17(18)25-9-11-26(12-10-25)19(27)14-24-31(28,29)16-6-4-5-15(13-16)20(21,22)23/h2-8,13,24H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTHGCIXPZPICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide

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